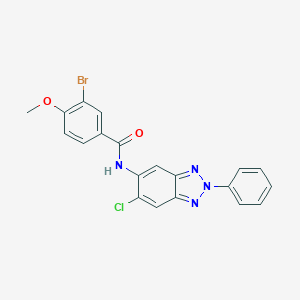
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, such as bromine, chlorine, methoxy, and benzamide, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core by reacting o-phenylenediamine with nitrous acid to yield 1,2,3-benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to electrophilic substitution reactions to introduce the phenyl and chloro groups at the 2 and 6 positions, respectively.
Bromination: The resulting compound undergoes bromination at the 3 position using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: Finally, the benzamide group is introduced through an amidation reaction with 4-methoxybenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide for bromination, methanol and base for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide
- 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-hydroxybenzamide
- 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide
Uniqueness
The uniqueness of 3-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C20H14BrClN4O2 |
|---|---|
Molekulargewicht |
457.7 g/mol |
IUPAC-Name |
3-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C20H14BrClN4O2/c1-28-19-8-7-12(9-14(19)21)20(27)23-16-11-18-17(10-15(16)22)24-26(25-18)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27) |
InChI-Schlüssel |
FRVOTFISYMIKJP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B283463.png)
![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)


![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283478.png)
![3-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B283479.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283480.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283481.png)
![N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283482.png)
![N-[2-(allyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283484.png)
